molecular formula C8H15NO2 B13998718 N-cyclohexyl-N-hydroxyacetamide CAS No. 61077-20-1

N-cyclohexyl-N-hydroxyacetamide

Cat. No.: B13998718
CAS No.: 61077-20-1
M. Wt: 157.21 g/mol
InChI Key: IFABDGRTJZLSBR-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-hydroxyacetamide is a novel N-substituted hydroxamic acid that has been identified as an effective collector for the direct flotation recovery of malachite, an important copper oxide ore . With the depletion of high-grade copper sulfide deposits, the development of efficient methods to process refractory copper oxide ores like malachite has gained significant importance . Traditional sulfidization flotation methods can suffer from reagent control issues and release hazardous H 2 S into the environment . In comparison, direct flotation using collectors such as this compound presents a more environmentally friendly and economically attractive approach . Research demonstrates that this collector exhibits superior collecting ability and high selectivity in separating malachite from common gangue minerals like calcite and quartz in weak alkaline environments (pH ~8.0) . Its mechanism of action involves strong chelation with copper sites on the mineral surface, leading to effective adsorption and improved flotation performance . This makes this compound a valuable compound for research in mineral processing, particularly in the development of advanced and sustainable beneficiation techniques for oxidized copper ores. Furthermore, the synthetic route for this compound avoids the low utilization of hydroxylamine found in conventional methods, offering potential for reduced production costs .

Properties

CAS No.

61077-20-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-cyclohexyl-N-hydroxyacetamide

InChI

InChI=1S/C8H15NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h8,11H,2-6H2,1H3

InChI Key

IFABDGRTJZLSBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCCCC1)O

Origin of Product

United States

Preparation Methods

Direct Acylation of Cyclohexylamine with Hydroxyacetyl Chloride

The most straightforward approach involves reacting cyclohexylamine with 2-hydroxyacetyl chloride under controlled conditions.

Procedure (adapted from VulcanChem protocols):

  • Dissolve cyclohexylamine (1.0 equiv) in anhydrous dichloromethane at 0°C
  • Slowly add 2-hydroxyacetyl chloride (1.1 equiv) with continuous stirring
  • Maintain reaction at 0-5°C for 2 hours
  • Warm to room temperature and stir for additional 12 hours
  • Quench with ice-cold water and extract with ethyl acetate
  • Purify via column chromatography (hexane:ethyl acetate 3:7)

Key Parameters :

Parameter Optimal Range
Temperature 0°C → RT
Solvent Dichloromethane
Molar Ratio 1:1.1 (amine:acyl chloride)
Reaction Time 14 hours

Yield expectations: 60-75% based on analogous reactions

Hydroxylamine-Mediated Synthesis from Ethyl Acetate Derivatives

A two-step tandem reaction developed for hydroxamic acids can be adapted:

Step 1 – Ester Formation :
React ethyl chloroacetate with cyclohexylamine in acetonitrile (0°C → RT, 3 hours)

Step 2 – Hydroxamic Acid Formation :

  • Add 50% aqueous hydroxylamine solution (2.0 equiv)
  • Stir at RT for 12 hours
  • Concentrate under reduced pressure
  • Purify via flash chromatography

Reaction Scheme :
Cyclohexylamine + ClCH₂COOEt → Cyclohexylacetate ester
Ester + NH₂OH → N-Cyclohexyl-N-hydroxyacetamide

Optimization Data :

Parameter Effect on Yield
NH₂OH Equiv ≥2.0 → 85% yield
Temperature >40°C → decomposition
Solvent MeCN > EtOH > THF

Solid-Phase Synthesis for High-Throughput Production

Modified from PMC6332285 methodology for similar compounds:

Resin-Bound Protocol :

  • Load Wang resin with Fmoc-protected hydroxyacetic acid
  • Deprotect with 20% piperidine/DMF
  • Couple cyclohexylamine using HBTU/HOBt activation
  • Cleave with TFA/H₂O (95:5)
  • Lyophilize and purify by HPLC

Advantages :

  • Enables parallel synthesis of derivatives
  • Typical yields: 70-85%
  • Purity >95% by HPLC

Catalytic Oxidation Approach

Inspired by JOC 2024 NHPI catalysis, though requiring adaptation:

Proposed Pathway :

  • Start with N-cyclohexylacetamide
  • Employ N-hydroxyphthalimide (10 mol%) catalyst
  • Use NaClO₂ (1.5 equiv) as oxidant in MeCN/H₂O
  • Acidic conditions (pH 4.5 buffer)

Challenges :

  • Requires precise control of oxidation state
  • Potential over-oxidation to nitroxide species
  • Current success rate in analogs: 40-60%

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Cost
Direct Acylation 60-75 90-95 Excellent $$
Hydroxylamine 70-85 85-90 Good $
Solid-Phase 70-85 >95 Moderate $$$
Catalytic Oxidation 40-60 75-85 Poor $$

Characterization Data

Critical analytical parameters from SpectraBase:
13C NMR (DMSO-d₆) :

  • 169.09 ppm (C=O)
  • 61.24 ppm (CH₂OH)
  • 31.92-27.21 ppm (cyclohexyl carbons)

IR (nujol) :

  • 3260 cm⁻¹ (O-H stretch)
  • 1667 cm⁻¹ (amide C=O)
  • 1116 cm⁻¹ (C-N stretch)

Challenges & Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted acetamides, amines, and other derivatives that retain the cyclohexyl group. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

It appears that "N-cyclohexyl-N-hydroxyacetamide" is not directly discussed in the provided search results. However, the search results do provide information on related compounds and applications that can be used to infer potential uses of this compound.

Potential Applications Based on Related Research

  • Metalloproteinase Inhibitors: N-hydroxy-acetamides, in general, can be linked to cyclic amides to act as inhibitors of metalloproteinases (MMPs), particularly MMP-12 . These inhibitors may treat conditions mediated by MMP-12, such as asthma, chronic obstructive pulmonary diseases (COPD), arthritis, atherosclerosis, cancer, and diseases involving tissue destruction .
  • Pharmaceutical Applications: Compounds with hydroxyacetamide moieties can be used as pharmaceuticals and may be prepared as pharmaceutically acceptable salts, solvates, prodrugs or other forms . These compounds can be administered in various forms, including tablets, capsules, solutions, suspensions, emulsions, creams, ointments, and aerosols for inhalation .
  • Bioactive Compounds: Phenolic compounds are food-derived bioactive compounds with antioxidant and anti-inflammatory properties, making them relevant in managing conditions like diabetes .
  • Metabolic studies: N-dealkylation via CYP450 enzymes is a common metabolic pathway for fentanyl analogs .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action may include modulation of oxidative stress and inhibition of specific biochemical reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights structural variations and molecular properties of N-cyclohexyl-N-hydroxyacetamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features Similarity Score
This compound C₈H₁₅NO₂ Cyclohexyl, hydroxy 157.21 Hydroxy group enhances polarity Reference (1.00)
N-Cyclohexylacetamide C₈H₁₅NO Cyclohexyl 141.21 Lacks hydroxyl group; less polar 0.89
N-(4-Hydroxycyclohexyl)acetamide (cis/trans) C₈H₁₅NO₂ 4-hydroxycyclohexyl 157.21 Hydroxyl on cyclohexyl ring; stereoisomerism 0.53
2-Chloro-N-(cyclohexylcarbamoyl)acetamide C₉H₁₅ClN₂O₂ Cyclohexyl, chloro, carbamoyl 230.69 Chlorine substituent; higher reactivity 0.63
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride C₁₀H₂₁ClN₂O Cyclohexyl, ethyl, amino, Cl 220.74 Charged hydrochloride salt; amino group N/A

Key Observations :

  • Substituents such as chlorine or amino groups (e.g., in 2-Chloro-N-(cyclohexylcarbamoyl)acetamide or 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride) alter reactivity and physicochemical properties, making them suited for diverse applications (e.g., pharmaceuticals, agrochemicals) .

Biological Activity

N-cyclohexyl-N-hydroxyacetamide is a compound that has garnered attention in various fields of research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexyl group and hydroxyacetamide moiety. The presence of the hydroxy group facilitates hydrogen bonding, while the acetamide functionality enhances its reactivity. Its molecular formula is C9H17NO2C_9H_{17}NO_2, which contributes to its unique chemical properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It acts as an enzyme inhibitor , modulating various biochemical pathways by binding to the active sites or altering the conformation of target enzymes. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through the inhibition of specific pathways involved in inflammatory responses, making it a candidate for treating chronic inflammatory conditions .

Antioxidant Activity

This compound has demonstrated significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundBiological ActivityUnique Features
N-cyclohexyl-2-oxoacetamideModerate enzyme inhibitionLacks hydroxy group
N-cyclohexyl-2-aminoethanolLimited antimicrobial activityAmino group instead of hydroxy
N-cyclohexyl-2-chloroacetamideAntimicrobial but more toxicChlorine substituent affects reactivity

Case Studies and Research Findings

  • Histone Deacetylase Inhibition : A study highlighted that compounds similar to this compound exhibit histone deacetylase (HDAC) inhibitory activity, which can induce differentiation and apoptosis in cancer cells. This suggests a potential role in cancer therapy .
  • Antioxidant Efficacy : In comparative studies, this compound showed superior radical scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA), indicating its potential as a strong antioxidant agent .
  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, which could be beneficial in drug design aimed at metabolic disorders.

Q & A

Q. Table 1: Degradation Products Under Stress Conditions

ConditionDegradation ProductDetection Method
High HumidityN-CyclohexylacetamideHPLC-UV
UV LightAnthraquinone derivativesLC-MS
Acidic pH (pH 2)Cyclohexene-carboxylic acidNMR

Advanced Research Question: How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer:
Address discrepancies through:

  • Meta-Analysis: Cross-reference patent databases (e.g., PubMed, Espacenet) to identify study-specific variables (e.g., dosage, cell lines) that may explain divergent results .
  • Dose-Response Replication: Repeat assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm activity thresholds .
  • Impurity Profiling: Compare batch-specific impurity levels (e.g., residual solvents) using GC-MS, as contaminants may artificially modulate bioactivity .

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